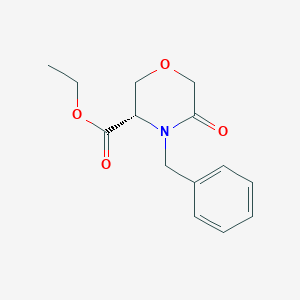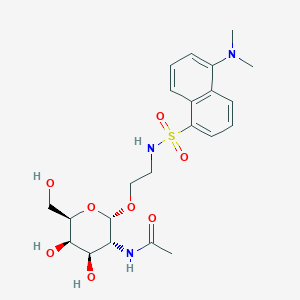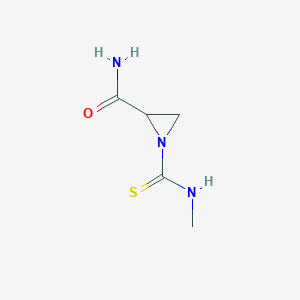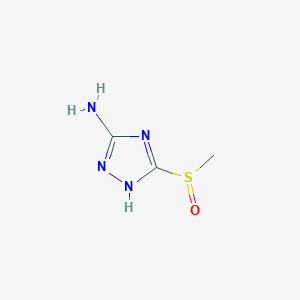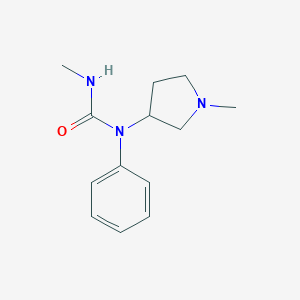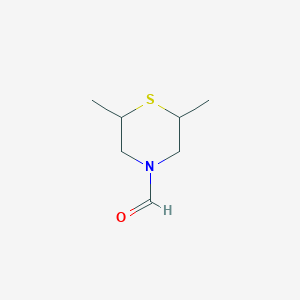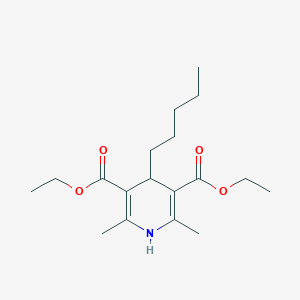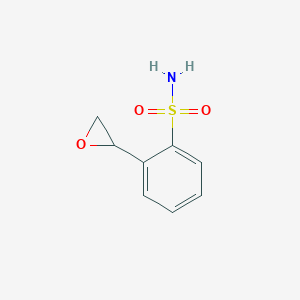
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid, also known as CDA, is a small molecule that has recently gained attention in the scientific community due to its potential applications in biochemical research. CDA is a highly versatile molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further study. In
作用機序
The mechanism of action of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition results in the disruption of DNA synthesis and the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of bacteria, including both gram-positive and gram-negative species. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the main advantages of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in lab experiments is its versatility. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, one of the limitations of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is its potential toxicity. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to be toxic to some cell lines at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.
将来の方向性
There are many potential areas of future research involving 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid. One area of interest is the development of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid analogs with improved potency and selectivity. Another area of interest is the use of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in combination with other drugs for cancer therapy, with the goal of improving efficacy and reducing toxicity. Additionally, the use of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid as a tool for studying various cellular processes, such as DNA synthesis and cell cycle regulation, is an area of ongoing research.
合成法
The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid involves the reaction of 2-methyl-1,3-dioxoisoindoline with cyanoacetic acid in the presence of a base catalyst. This reaction results in the formation of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid as a white solid with a yield of approximately 70%. The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been optimized over the years, with various modifications to the reaction conditions resulting in higher yields and purities.
科学的研究の応用
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This inhibition is thought to occur through the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.
特性
CAS番号 |
107731-86-2 |
|---|---|
製品名 |
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid |
分子式 |
C11H6N2O4 |
分子量 |
230.18 g/mol |
IUPAC名 |
2-cyano-2-(1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-8(11(16)17)13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,(H,16,17) |
InChIキー |
CSXRISGYBVCIGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
同義語 |
2H-Isoindole-2-acetic acid, -alpha--cyano-1,3-dihydro-1,3-dioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



